N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
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Overview
Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an oxazolidine ring, a mesitylsulfonyl group, and a morpholinopropyl chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide typically involves multiple stepsThe final step involves the coupling of the oxazolidine derivative with the morpholinopropyl chain under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N1-((3-(tosyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
- N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-piperidinopropyl)oxalamide
Uniqueness
Compared to similar compounds, N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide offers unique structural features that may enhance its reactivity and specificity in various applications. The presence of the mesitylsulfonyl group, in particular, can influence the compound’s chemical properties and interactions .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6S/c1-16-13-17(2)20(18(3)14-16)33(29,30)26-9-12-32-19(26)15-24-22(28)21(27)23-5-4-6-25-7-10-31-11-8-25/h13-14,19H,4-12,15H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBNXTQCGASEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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